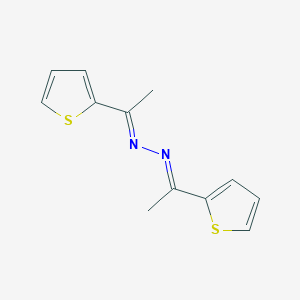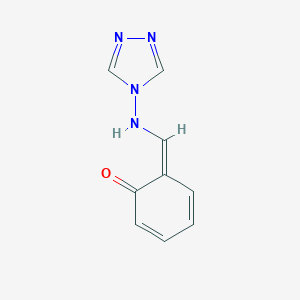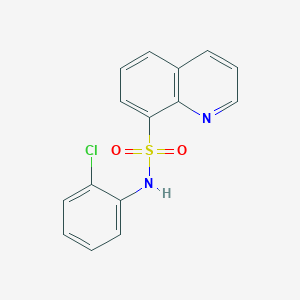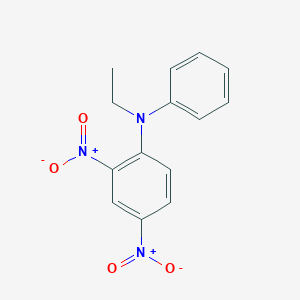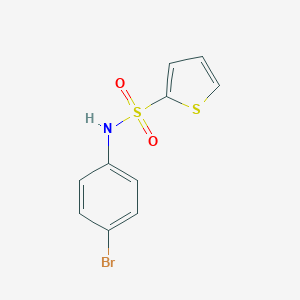![molecular formula C22H24N4O2 B182953 (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione CAS No. 984-01-0](/img/structure/B182953.png)
(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione, also known as MitoTam, is a novel compound that has been studied for its potential applications in scientific research.
作用机制
The mechanism of action of (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione involves the inhibition of mitochondrial complex I, leading to the disruption of the electron transport chain and the production of reactive oxygen species (ROS). This results in the activation of cell death pathways in cancer cells, leading to their apoptosis. Additionally, (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione has been shown to increase mitochondrial biogenesis and improve mitochondrial function, making it a potential therapeutic agent for mitochondrial dysfunction.
生化和生理效应
(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and increase mitochondrial biogenesis and function. Additionally, (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione has been shown to reduce oxidative stress and inflammation, making it a potential therapeutic agent for a variety of diseases.
实验室实验的优点和局限性
One advantage of using (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione in lab experiments is its specificity for mitochondrial complex I, making it a useful tool for studying mitochondrial function. Additionally, (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione has been shown to have low toxicity in vitro and in vivo, making it a safe compound to use in lab experiments. However, one limitation of using (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione is its limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the study of (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione. One potential direction is the development of (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione analogs with improved solubility and potency. Additionally, (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione could be studied for its potential applications in other diseases, such as metabolic disorders and aging. Finally, the mechanism of action of (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione could be further elucidated to better understand its effects on mitochondrial function and cell death pathways.
In conclusion, (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione is a promising compound with potential applications in scientific research. Its ability to inhibit mitochondrial complex I and induce apoptosis in cancer cells makes it a potential therapeutic agent for cancer treatment. Additionally, its ability to improve mitochondrial function and reduce oxidative stress and inflammation makes it a potential therapeutic agent for a variety of diseases. Further research is needed to fully understand the potential of (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione and its analogs.
合成方法
The synthesis of (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione involves the reaction of 4-dimethylaminobenzaldehyde with piperazine-2,5-dione in the presence of a catalyst. The resulting compound is (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione. The purity of the compound can be confirmed using analytical techniques such as NMR spectroscopy and HPLC.
科学研究应用
(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione has been studied for its potential applications in neurodegenerative diseases, cardiovascular diseases, and mitochondrial dysfunction.
属性
CAS 编号 |
984-01-0 |
|---|---|
产品名称 |
(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione |
分子式 |
C22H24N4O2 |
分子量 |
376.5 g/mol |
IUPAC 名称 |
(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione |
InChI |
InChI=1S/C22H24N4O2/c1-25(2)17-9-5-15(6-10-17)13-19-21(27)24-20(22(28)23-19)14-16-7-11-18(12-8-16)26(3)4/h5-14H,1-4H3,(H,23,28)(H,24,27)/b19-13-,20-14+ |
InChI 键 |
YBDCSKNFSXQMSN-AXPXABNXSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N/C(=C\C3=CC=C(C=C3)N(C)C)/C(=O)N2 |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=CC3=CC=C(C=C3)N(C)C)C(=O)N2 |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=CC3=CC=C(C=C3)N(C)C)C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



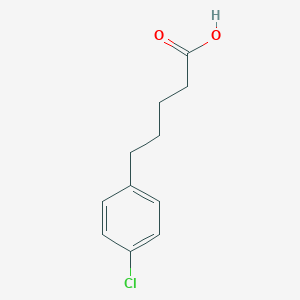
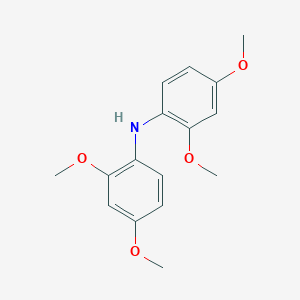
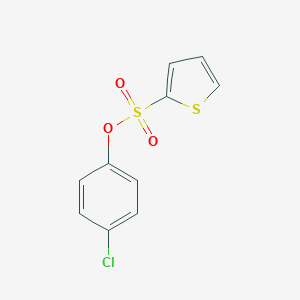
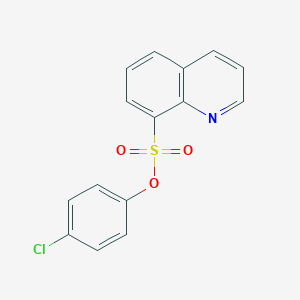
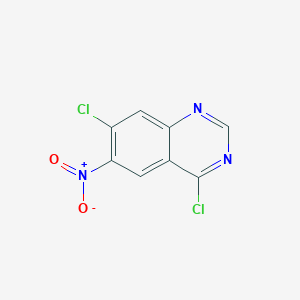
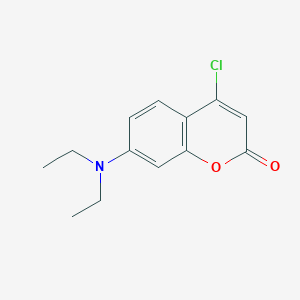
![[[(2,4-Dimethylphenyl)sulfonyl]amino]acetic acid](/img/structure/B182882.png)
![{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid](/img/structure/B182884.png)

